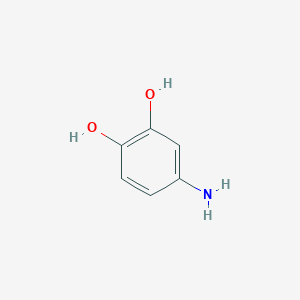

4-aminobenzene-1,2-diol

Beschreibung

Significance in Organic Synthesis and Medicinal Chemistry

4-aminobenzene-1,2-diol serves as a versatile building block in the field of organic synthesis. Its amino and hydroxyl groups are reactive sites that can participate in a variety of chemical transformations. For instance, the hydroxyl groups can be oxidized to form quinones, while the amino group can undergo reactions typical of aromatic amines. These reactions are fundamental for the synthesis of more complex molecules. One common synthetic route to produce this compound involves the reduction of 4-nitrocatechol (B145892).

In medicinal chemistry, the compound has attracted attention for its potential biological activities. Research has shown that this compound can interact with various biological targets, including enzymes. For example, it has been investigated for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. smolecule.combiosynth.com This inhibitory action suggests potential anti-inflammatory properties. smolecule.combiosynth.com Furthermore, some studies indicate that it may selectively inhibit the growth of certain cancer cell lines. biosynth.com The compound is also explored for its inhibitory activity against matrix metalloproteinases (MMPs), enzymes that play a role in tissue remodeling and disease progression. lookchem.com

Historical Context of Catecholamine Analogs and Related Compounds

The study of catecholamines, a class of molecules that includes neurotransmitters like dopamine (B1211576), norepinephrine, and epinephrine, has a rich history in physiology, biochemistry, and pharmacology. wikipedia.org These biogenic amines are characterized by a catechol nucleus (a benzene (B151609) ring with two adjacent hydroxyl groups) and an amine side chain. altmeyers.orgwikidoc.org The discovery of adrenaline (epinephrine) in the late 19th century marked a significant milestone, as it was the first hormone to be isolated from an endocrine gland in pure form. wikipedia.org

Subsequent research unraveled the biosynthetic pathway of catecholamines, with the identification of key enzymes like dopa decarboxylase in 1939. karger.comnih.gov This pathway starts from the amino acid tyrosine and proceeds through several intermediates to produce dopamine, norepinephrine, and finally epinephrine. altmeyers.orgwikidoc.org The understanding of catecholamine function was further advanced by the discovery of their receptors, the adrenoceptors, and the cloning of their genes. wikipedia.orgkarger.com While this compound is not a classical catecholamine, its catechol structure places it within the broader family of catecholamine analogs, compounds that share the catechol core and are investigated for their biological activities.

Overview of Current Research Trajectories

Current research on this compound is exploring several promising avenues. In medicinal chemistry, it continues to be investigated as a lead compound for the development of new therapeutic agents. lookchem.com Its ability to inhibit enzymes like MMPs and COX-2 is a key focus, with the aim of developing drugs for inflammatory diseases and cancer. smolecule.comlookchem.com

In the field of materials science, derivatives of this compound are being used as monomers in polymerization reactions. smolecule.com For example, a dopamine analog where the amine group is replaced by an azide (B81097) has been polymerized to create novel polymeric materials with distinct morphologies. smolecule.com Additionally, the compound is utilized as a research tool to study the role of specific enzymes in biological processes. lookchem.com Its use in in vitro and in vivo experiments helps to elucidate the effects of enzyme inhibition on cellular behavior and disease models. lookchem.com The unique properties of this compound also make it a subject of interest in quantum tools for interpreting infrared spectra and in studies involving free radicals. smolecule.com

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₂ | |

| Molecular Weight | 125.13 g/mol | |

| Appearance | White to off-white crystalline solid | smolecule.com |

| Solubility | Water and alcohol soluble | |

| Melting Point | 124-125 °C | lookchem.com |

| Boiling Point | 351.9 °C at 760 mmHg | lookchem.com |

| Flash Point | 166.6 °C | lookchem.com |

| Density | 1.412 g/cm³ | lookchem.com |

Synonyms for this compound

| Synonym | Source |

| 4-Aminocatechol | nih.gov |

| 3,4-Dihydroxyaniline | nih.gov |

| 4-Aminopyrocatechol | lookchem.com |

| 1-Amino-3,4-dihydroxybenzene | lookchem.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-aminobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHUXRBROABJBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30156569 | |

| Record name | 4-Aminocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13047-04-6 | |

| Record name | 4-Aminocatechol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13047-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminocatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013047046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Methodologies for 4 Aminobenzene 1,2 Diol

Advanced Synthetic Routes

Advanced synthetic strategies for 4-aminobenzene-1,2-diol are designed to be efficient and scalable. These routes often begin with readily available starting materials like catechol or 4-nitrocatechol (B145892).

Reduction of 4-nitrocatechol Derivatives

A common and direct method for preparing this compound is the reduction of the nitro group of 4-nitrocatechol. This transformation is a critical step and can be accomplished using various reduction protocols, including catalytic hydrogenation and chemical reduction methods. The choice of method can influence the reaction's efficiency, cost, and environmental impact.

Catalytic hydrogenation is a widely employed technique for the reduction of nitroarenes due to its high efficiency and clean reaction profile. masterorganicchemistry.comacs.org In this process, 4-nitrocatechol is treated with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation, demonstrating high activity and selectivity. masterorganicchemistry.comacs.org

The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or ethyl acetate, under a hydrogen atmosphere. sci-hub.redgoogle.com The catalyst facilitates the addition of hydrogen across the nitro group, leading to the formation of the corresponding amine. masterorganicchemistry.com This method is favored for its high yields and the fact that the primary byproduct is water, making it an environmentally benign process. The activity of the Pd/C catalyst can be influenced by factors such as catalyst loading, hydrogen pressure, and reaction temperature. unive.it

Table 1: Catalytic Hydrogenation of 4-Nitrocatechol

| Catalyst | Hydrogen Source | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Pd/C | H₂ | Methanol | Room Temp | - | sci-hub.red |

Data represents typical conditions and may vary based on specific experimental setup.

Chemical reduction offers an alternative to catalytic hydrogenation for the synthesis of this compound from 4-nitrocatechol. A classic and effective method involves the use of zinc dust in an acidic medium, such as hydrochloric acid (HCl). Zinc is a versatile reducing agent in organic synthesis, and its reactivity can be enhanced through activation processes. indolysaght.com

In this procedure, 4-nitrocatechol is refluxed with zinc dust in the presence of aqueous HCl. The zinc metal reduces the nitro group to an amino group. allrounder.ai The reaction mechanism involves the transfer of electrons from the zinc to the nitro group. allrounder.ai While effective, this method can sometimes lead to the formation of byproducts and requires careful workup and purification steps to isolate the desired this compound.

Table 2: Chemical Reduction of 4-Nitrocatechol

| Reducing Agent | Acid | Conditions | Reference |

|---|

Protection-Deprotection Approaches

To overcome challenges such as regioselectivity during nitration, protection-deprotection strategies are employed. google.com This approach involves temporarily masking the reactive hydroxyl groups of catechol to direct the nitration to the desired position, followed by removal of the protecting groups. organic-chemistry.org

Benzyl (B1604629) groups are frequently used to protect the hydroxyl functionalities of catechol due to their stability under various reaction conditions and their ease of removal. organic-chemistry.org The protection is typically achieved by reacting catechol with benzyl chloride in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF). google.com This reaction yields catechol dibenzyl ether. google.com The use of benzyl groups as protecting agents also serves to direct the subsequent nitration to the 4-position. google.com

Table 3: Benzyl Protection of Catechol

| Reagents | Conditions | Yield | Reference |

|---|

Once the catechol is protected as its dibenzyl ether, the next step is nitration. The protected compound is treated with a nitrating agent, such as 65% nitric acid in acetic acid, to introduce a nitro group at the 4-position, yielding 4-nitrocatechol dibenzyl ether with high selectivity. google.com

Table 4: Nitration and Hydrogenolysis of Protected Catechol

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Nitration | 65% HNO₃, Acetic Acid | 0.5–2 h, TLC monitoring | 94–97% |

| Hydrogenolysis | Pd/C, H₂ | Ethyl Acetate, 30–50°C, 8–24 h | 90–95% | google.com |

Direct Amination via Nucleophilic Substitution or Coupling Reactions

The direct introduction of an amino group onto a catechol (1,2-dihydroxybenzene) backbone is a primary strategy for synthesizing this compound. This can be achieved through nucleophilic aromatic substitution (SNAr) or various coupling reactions.

In nucleophilic substitution approaches, an amine precursor reacts with a catechol derivative. These reactions are often performed under controlled pH and temperature conditions to facilitate the substitution. Another method involves the amination of electrophilic aromatic compounds through vicarious nucleophilic substitution of hydrogen, which has been applied to produce various aminated aromatic structures. science.gov

Coupling reactions, often catalyzed by transition metals like palladium, provide an alternative route. researchgate.netnih.gov These methods are valued for their efficiency and selectivity. For instance, palladium-catalyzed reactions have been successfully used for the synthesis of related benzoxazine (B1645224) derivatives, indicating their potential applicability in aminating catechol structures. researchgate.net

A common precursor for the synthesis of this compound is 4-nitrocatechol. The synthesis typically involves the nitration of catechol to form 4-nitrocatechol, followed by the reduction of the nitro group to an amino group using reducing agents like zinc dust in the presence of hydrochloric acid.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key factors include temperature, pH, solvent systems, and, in the case of catalytic hydrogenation, pressure.

Temperature and pH Control in Amination Reactions

Temperature and pH are critical variables in amination reactions. For instance, in the electrochemical oxidation of 1,4-dihydroxybenzene, the rate of side reactions is pH-dependent and increases with higher pH values. academie-sciences.fr The stability of electrochemically generated quinones, which can be intermediates or side products, is significantly affected by pH, with instability increasing in basic solutions. academie-sciences.fr The electrochemical behavior of dihydroxybenzene isomers is also influenced by pH, with an optimal pH of 6.8 observed for anodic peak currents in one study. acs.org In enzymatic amination using laccase, the process occurs under mild pH and temperature conditions. researchgate.net For chemical synthesis, specific temperature ranges, such as 60–80°C for amination steps, are often employed to control the reaction rate and minimize side reactions.

Pressure Considerations in Catalytic Hydrogenation

Catalytic hydrogenation is a key method for reducing nitro groups to amines, a common step in the synthesis of aminophenols. The pressure of hydrogen gas is a critical parameter that influences both the reaction rate and selectivity.

In the synthesis of p-aminophenol from nitrobenzene (B124822), studies have shown that the rate of reduction is directly proportional to the partial pressure of hydrogen, while the yield can be inversely proportional to the pressure. google.com Optimal pressure ranges are therefore selected to balance reaction speed and yield. For example, in the hydrogenation of nitrobenzene to p-aminophenol, pressures of 3.0–5.0 MPa have been associated with over 90% conversion. ncl.res.in Another study on the hydrogenation of p-nitrophenol observed that the initial reaction rate decreased as the initial hydrogen pressure increased from 25 to 40 bar. chlorpars.com The process often involves using a platinum on carbon catalyst at elevated temperatures and moderate pressures. google.com

Table 1: Optimized Parameters in Related Synthesis

| Parameter | Optimal Range | Impact | Source |

|---|---|---|---|

| Nitration Temperature | 150–160°C | 94–97% yield | |

| Reduction Pressure | 3.0–5.0 MPa | >90% conversion | |

| Solvent Ratio (THF:Substrate) | 3:1–6:1 | Improved solubility | |

| Hydrogenation Temperature | 60-120°C | Balances reaction rate and yield | google.com |

Derivatization Strategies of this compound

The functional groups of this compound allow for a variety of derivatization reactions, enabling the synthesis of a wide range of compounds.

Oxidation Reactions Leading to Quinone Formation

The oxidation of the diol functionality in this compound is a common derivatization strategy, leading to the formation of quinone derivatives. These quinones are valuable intermediates in organic synthesis. smolecule.com

The oxidation can be achieved using various oxidizing agents. Common reagents include potassium permanganate (B83412) (KMnO₄) and hydrogen peroxide (H₂O₂). smolecule.com The reaction mechanism involves a two-electron oxidation process. Under acidic conditions (pH < 3), oxidants like chromic acid can oxidize the diol to form hydroxylated quinones. The presence of the amino group influences the properties of the resulting quinone.

Table 2: Oxidation of this compound

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic/alkaline media | 4-Aminobenzoquinone derivatives | |

| Oxidation | Chromic acid (pH < 3) | Hydroxylated quinones |

Reduction Reactions to Form Corresponding Amines

A primary route to synthesizing this compound involves the reduction of the nitro group in 4-nitrocatechol. This transformation is a critical step and can be achieved through several established methods.

One common approach is the use of metals in an acidic medium. For instance, zinc dust in the presence of hydrochloric acid is effective in reducing the nitro group to a primary amine. Similarly, other metals like iron (Fe) and tin (Sn) in acidic conditions can also be employed for this purpose. google.com

Catalytic hydrogenation represents another efficient method for the reduction of the nitro group. google.com This process typically involves the use of hydrogen gas (H₂) with a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or Raney nickel. google.commasterorganicchemistry.com Catalytic hydrogenation is often preferred due to its cleaner reaction profile and milder conditions, generally carried out at atmospheric pressure and temperatures ranging from 15°C to 70°C. google.com

It is important to note that while reagents like lithium aluminum hydride (LiAlH₄) can reduce aromatic nitro groups, they may lead to the formation of azobenzenes, which is a different reaction pathway. masterorganicchemistry.com

Electrophilic Substitution Reactions on the Aromatic Ring

The electron-rich aromatic ring of this compound is susceptible to electrophilic substitution reactions. The amino and hydroxyl groups are activating and direct incoming electrophiles to the ortho and para positions. byjus.com

Halogenation Protocols (e.g., Bromine or Chlorine in Acetic Acid)

Halogenation of this compound can be readily achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in a solvent such as acetic acid. This reaction typically results in the formation of 5-halo-4-aminocatechol derivatives. The high reactivity of the ring due to the activating groups can sometimes lead to multiple substitutions. To achieve mono-substitution, it is often necessary to protect the highly activating amino group, for instance, by converting it to an amide with acetic anhydride. byjus.com This reduces the activating effect and allows for more controlled substitution. byjus.com

Sulfonation Procedures (e.g., Sulfur Trioxide or Fuming Sulfuric Acid)

Sulfonation of this compound can be carried out using sulfur trioxide (SO₃) or fuming sulfuric acid. This reaction introduces a sulfonic acid group onto the aromatic ring, leading to sulfonated derivatives with increased water solubility. Similar to other electrophilic substitution reactions on highly activated rings, controlling the reaction conditions is crucial to obtain the desired product. The reaction of anilines with concentrated sulfuric acid can lead to the formation of anilinium hydrogen sulfate, which upon heating produces p-aminobenzene sulfonic acid. byjus.com

Reductive Amination for Secondary and Tertiary Amine Synthesis

Reductive amination is a powerful method for the synthesis of secondary and tertiary amines starting from a primary amine like this compound. This two-step process involves the reaction of the primary amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced to the corresponding amine. libretexts.org

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (H₂/Ni). libretexts.org The choice of the carbonyl compound determines the final product; reaction with an aldehyde will yield a secondary amine, while a ketone will also lead to a secondary amine. To obtain a tertiary amine, the resulting secondary amine can be subjected to another round of reductive amination with a different aldehyde or ketone.

Complexation and Coordination Chemistry with Metal Ions (e.g., Fe³⁺, Cu²⁺, Al³⁺)

The catechol and amino functionalities of this compound make it an excellent ligand for a variety of metal ions. The two adjacent hydroxyl groups can chelate to metal centers, forming stable complexes. This compound can act as a polydentate ligand, coordinating with metal ions such as iron (Fe³⁺), copper (Cu²⁺), and aluminum (Al³⁺) to form stable chelates. The formation of these metal complexes can be significant in various applications, including catalysis.

Computational Chemistry in Synthesis Design and Prediction

Computational chemistry has emerged as a valuable tool in the design and prediction of synthetic pathways and molecular properties. Methods like Density Functional Theory (DFT) can be used to model reaction mechanisms, predict the regioselectivity of reactions, and understand the electronic properties of molecules. acs.orgresearchgate.net

For instance, DFT calculations can help in understanding the Diels-Alder cycloaddition reactions to form aminophenol derivatives. acs.org These theoretical studies can predict the most likely products and provide insights into the reaction's feasibility and potential yields, thus guiding experimental work. nih.govsemanticscholar.org Computational methods are also employed to study the structure-activity relationships of aminophenol derivatives, which can aid in the design of new compounds with specific properties. unilag.edu.ng Furthermore, quantum chemical calculations can be used to investigate the electronic and thermal properties of polymers derived from aminophenols. researchgate.net

Interactive Data Table: Derivatization Reactions of this compound

| Reaction Type | Reagents/Conditions | Products |

| Halogenation | Bromine (Br₂) or Chlorine (Cl₂) in Acetic Acid | 5-Halo-4-aminocatechol derivatives |

| Sulfonation | Sulfur Trioxide (SO₃) or Fuming Sulfuric Acid | Sulfonated derivatives |

| Reductive Amination | Aldehydes/Ketones and a reducing agent (e.g., NaBH₄) | Secondary or tertiary amines libretexts.org |

| Complexation | Fe³⁺, Cu²⁺, or Al³⁺ ions | Stable metal chelates |

Quantum Chemical Calculations for Reaction Pathways and Selectivity

Quantum chemical calculations are instrumental in elucidating the complex mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, these methods can map out the entire course from reactants to products, including the identification of transient intermediates and high-energy transition states. This information is crucial for understanding reaction selectivity and optimizing conditions.

A primary reaction pathway for catechols, including this compound, is oxidation to the corresponding o-quinone. wayne.edu Theoretical calculations can model this two-electron process, determining the energy barriers involved and the structure of the resulting 4-amino-1,2-benzoquinone. Such calculations can also shed light on the formation of semiquinone radical intermediates, which have been confirmed experimentally. nih.gov

Furthermore, these computational models are essential for predicting the selectivity of subsequent reactions. The o-quinone derived from this compound is a potent electrophile susceptible to Michael addition reactions. researchgate.netresearchgate.net Quantum chemical calculations can predict the regioselectivity of nucleophilic attack on the quinone ring, helping to determine which isomers will form preferentially when new functional groups are introduced. For instance, in the degradation pathway of certain industrial compounds, 4-aminocatechol is a proposed intermediate; computational modeling can help validate its formation and predict its subsequent transformation into products like 5-amino-2-hydroxyl muconic acid. mix-up.eu

By calculating the relative energies of all species along a proposed reaction coordinate, a clear picture of the most energetically favorable pathway emerges. This allows chemists to predict reaction outcomes, understand why certain products are formed over others, and design catalysts or reaction conditions that favor a desired product.

Table 1: Illustrative Data from a Calculated Reaction Pathway for the Oxidation of this compound This table is an example of the typical data generated from quantum chemical calculations for a reaction pathway. The values are illustrative.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | This compound | 0.0 |

| Transition State 1 | First electron/proton loss | +15.2 |

| Intermediate | Semiquinone Radical | +5.7 |

| Transition State 2 | Second electron/proton loss | +12.5 |

| Product | 4-amino-1,2-benzoquinone | -10.3 |

Density Functional Theory (DFT) in Predicting Reactive Sites

Density Functional Theory (DFT) is a class of quantum chemical methods that calculates the electronic structure of a molecule to predict its properties. core.ac.uk For this compound, DFT is particularly useful for identifying which atoms are most likely to participate in a chemical reaction. This is achieved by analyzing a variety of calculated "reactivity descriptors." nih.gov

The most fundamental of these are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which the molecule is most likely to donate an electron (nucleophilic site), while the LUMO is the region most likely to accept an electron (electrophilic site). mdpi.com The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher reactivity. nih.govmdpi.com In complex systems involving aminocatechol derivatives, DFT calculations have shown that the LUMO is predominantly located on the aminocatechol ligand, identifying it as the key site for electron acceptance and subsequent reactions. wayne.edursc.org

A more sophisticated tool derived from DFT is the Fukui function . joaquinbarroso.com This function quantifies the change in electron density at a specific atom when an electron is added to or removed from the molecule. faccts.de By calculating the Fukui function, one can precisely pinpoint the atoms most susceptible to different types of attack:

Nucleophilic Attack (f+) : The site most likely to accept an electron. Calculated from the electron density difference between the neutral molecule and its anion. faccts.de

Electrophilic Attack (f-) : The site most likely to donate an electron. Approximated by the electron density of the HOMO. mdpi.com

Radical Attack (f0) : The site most susceptible to attack by a radical species. faccts.de

For this compound, DFT calculations would predict that the electron-donating amino and hydroxyl groups activate the aromatic ring, making the carbon atoms at the ortho and para positions to these groups (especially C5) susceptible to electrophilic attack. The nitrogen atom of the amino group, with its lone pair of electrons, would also be identified as a primary nucleophilic center.

Table 2: Key DFT-Derived Reactivity Descriptors

| Descriptor | Definition | Significance for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Higher energy indicates a greater tendency to donate electrons (more nucleophilic). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Lower energy indicates a greater tendency to accept electrons (more electrophilic). |

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. schrodinger.com | A smaller gap is associated with higher chemical reactivity and lower kinetic stability. nih.gov |

| Fukui Function (f+) | Index for susceptibility to nucleophilic attack. joaquinbarroso.com | A higher value on an atom indicates it is a more favorable site for attack by a nucleophile. |

| Fukui Function (f-) | Index for susceptibility to electrophilic attack. mdpi.com | A higher value on an atom indicates it is a more favorable site for attack by an electrophile. |

Table 3: Illustrative Application of Fukui Functions to Predict Reactive Sites in this compound This table demonstrates how calculated Fukui indices would be interpreted to identify reactive centers on the molecule. The atom numbering corresponds to standard IUPAC nomenclature.

| Atom(s) | Predicted Site for Electrophilic Attack (High f- value) | Predicted Site for Nucleophilic Attack (High f+ value) |

|---|---|---|

| N (of NH₂) | High | Low |

| C1, C2 (hydroxyl-bearing) | Low | High |

| C4 (amino-bearing) | Moderate | Low |

| C5 | High | Low |

| O (of OH) | High | Low |

Analytical Methodologies and Spectroscopic Characterization

Spectroscopic Techniques for Structural Elucidation

The molecular structure of 4-aminobenzene-1,2-diol is elucidated through several key spectroscopic techniques. Each method provides unique insights into the compound's architecture, from the identification of functional groups to the precise spatial arrangement of atoms.

Fourier-transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the FTIR spectrum is characterized by absorption bands corresponding to the hydroxyl (-OH), amino (-NH₂), and aromatic ring moieties.

The presence of two hydroxyl groups gives rise to a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of O-H stretching vibrations, often broadened due to hydrogen bonding. The amino group exhibits two distinct N-H stretching bands in the range of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric vibrations. The C-O stretching vibrations of the phenolic hydroxyl groups typically appear in the 1200-1300 cm⁻¹ region.

The aromatic nature of the compound is confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1400-1600 cm⁻¹ range. Out-of-plane C-H bending vibrations can also be observed at lower wavenumbers, which can provide information about the substitution pattern of the benzene (B151609) ring.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (Broad) |

| Amino (-NH₂) | N-H Stretch | 3300-3500 (Two bands) |

| Phenolic C-O | C-O Stretch | 1200-1300 |

| Aromatic Ring | C-H Stretch | >3000 |

| C=C Stretch | 1400-1600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Positional Isomerism and Substitution Patterns

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity and arrangement of atoms within a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous determination of positional isomerism and substitution patterns.

In the ¹H NMR spectrum of this compound, the three aromatic protons would appear as distinct signals in the aromatic region (typically 6.0-8.0 ppm). The substitution pattern dictates their chemical shifts and coupling constants. The protons of the amino (-NH₂) and hydroxyl (-OH) groups would appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

The ¹³C NMR spectrum would show six distinct signals for the six carbon atoms of the benzene ring. The carbons bearing the hydroxyl groups would be shifted downfield (higher ppm values) due to the deshielding effect of the oxygen atoms. Similarly, the carbon atom attached to the amino group would also experience a characteristic shift. The positions of these signals confirm the 1,2-diol and 4-amino substitution pattern.

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic C-H | 6.0 - 8.0 | Doublet, Doublet of doublets |

| Amino (-NH₂) | Variable | Broad Singlet |

| Hydroxyl (-OH) | Variable | Broad Singlet |

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic C-OH | 140 - 160 |

| Aromatic C-NH₂ | 130 - 150 |

| Aromatic C-H | 110 - 130 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for validating the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound, with a molecular formula of C₆H₇NO₂, the expected accurate mass is 125.0477 g/mol . lgcstandards.comlgcstandards.com HRMS analysis would confirm this mass with a high degree of precision, typically to within a few parts per million (ppm), thereby validating the elemental composition of the molecule. This technique is particularly useful for distinguishing between compounds with the same nominal mass but different molecular formulas.

X-ray Crystallography for Single Crystal Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. mdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions, can be determined. While obtaining a suitable single crystal of this compound is a prerequisite, a successful X-ray crystallographic analysis would provide an unambiguous confirmation of its molecular structure and solid-state conformation.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from any impurities or byproducts from a reaction mixture.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. bldpharm.com A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile, often with a small amount of acid or buffer to control the ionization state of the analyte.

The compound is detected as it elutes from the column, most commonly by a UV detector set at a wavelength where the compound exhibits strong absorbance. The retention time of the main peak is characteristic of the compound under the specific chromatographic conditions. The purity of the sample is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram. This method can detect and quantify even small amounts of impurities, making it a powerful tool for quality control.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Methanol/Water or Acetonitrile/Water gradient |

| Detection | UV-Vis (e.g., 280 nm) |

| Purpose | Purity assessment and quantification |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Intermediate Product Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for separating, identifying, and quantifying compounds. In the context of this compound synthesis or degradation studies, LC-MS is particularly valuable for the identification of transient or unstable intermediate products. mdpi.com The process involves introducing a sample into a liquid chromatograph, which separates the components of the mixture. These separated components are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing molecular weight information and fragmentation patterns that aid in structural elucidation. nih.gov

During the synthesis of this compound, reaction intermediates can be captured and analyzed. For example, by quenching the reaction at various time points and analyzing the mixture with LC-MS, it is possible to identify precursor molecules or short-lived species. The mass spectrometer can detect these intermediates even at low concentrations, providing critical insights into the reaction mechanism. mdpi.com Tandem mass spectrometry (LC-MS/MS) further enhances this capability by allowing for the fragmentation of selected ions, which provides detailed structural information to confirm the identity of proposed intermediates. nih.gov

Table 1: Illustrative LC-MS Parameters for Intermediate Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm) | Separation of polar and non-polar compounds. |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile | Elution of compounds with varying polarities. |

| Flow Rate | 0.3 mL/min | Optimal separation and ionization efficiency. |

| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative | Suitable for polar molecules like aminophenols. |

| MS Detector | Quadrupole Time-of-Flight (Q-TOF) | High-resolution mass accuracy for formula determination. |

| Scan Range | 100 - 500 m/z | Covers the expected mass range of the parent compound and intermediates. |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography. It utilizes smaller stationary phase particles (typically sub-2 µm) and higher pressures than conventional High-Performance Liquid Chromatography (HPLC). This results in dramatically increased resolution, sensitivity, and speed of analysis. For this compound, UPLC is an ideal method for separating the main compound from closely related impurities or isomers, which might not be resolved by standard HPLC.

The enhanced resolving power of UPLC allows for a more accurate assessment of purity and a more detailed profiling of reaction mixtures. The reduced run times also increase sample throughput, making it a highly efficient technique for quality control and research applications.

Table 2: Comparison of Typical HPLC and UPLC System Parameters

| Parameter | Conventional HPLC | UPLC |

|---|---|---|

| Particle Size | 3.5 - 5 µm | < 2 µm |

| Column Length | 100 - 250 mm | 50 - 150 mm |

| Flow Rate | 1.0 - 2.0 mL/min | 0.2 - 0.6 mL/min |

| Pressure | 2000 - 6000 psi | 10,000 - 15,000 psi |

| Run Time | 10 - 30 min | 1 - 10 min |

| Resolution | Good | Excellent |

Gas Chromatography-Mass Spectrometry (GC-MS) for By-product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a key analytical method for the separation and identification of volatile and thermally stable compounds. nih.gov In the synthesis of this compound, GC-MS can be employed to analyze for volatile by-products or impurities that may arise from side reactions or from the starting materials.

Due to the polar nature and low volatility of this compound, direct analysis by GC-MS can be challenging. Therefore, a derivatization step is often required to convert the polar -OH and -NH2 groups into less polar, more volatile derivatives. nih.govresearchgate.net This is commonly achieved by reacting the analyte with a derivatizing agent, such as a silylating agent (e.g., BSTFA) or an acylating agent, to form silyl (B83357) or acyl esters. Once derivatized, the compound and its by-products can be effectively separated on a GC column and identified by their characteristic mass spectra. researchgate.net

Table 3: Typical GC-MS Conditions for By-product Analysis (Post-Derivatization)

| Parameter | Setting |

|---|---|

| GC Column | Non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm) |

| Carrier Gas | Helium at 1.0 mL/min |

| Injector Temp. | 250 °C |

| Oven Program | Start at 60°C, ramp to 280°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 40 - 600 amu |

Purity and Characterization Standards

Achieving high purity is paramount for the reliable use of this compound in any application. This requires effective purification techniques to remove impurities, by-products, and unreacted starting materials.

Recrystallization Techniques for Purification

Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. mt.com The method relies on the principle that the solubility of a compound in a solvent increases with temperature. youtube.com The process involves dissolving the impure this compound in a minimal amount of a suitable hot solvent. In an ideal scenario, the desired compound is highly soluble in the hot solvent, while the impurities are either insoluble in the hot solvent (allowing for their removal by hot filtration) or highly soluble in the cold solvent (so they remain in solution upon cooling). youtube.com

As the saturated solution slowly cools, the solubility of this compound decreases, leading to the formation of pure crystals. The impurities are excluded from the growing crystal lattice and remain in the surrounding solution (mother liquor). The purified crystals are then collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried. cuny.edu The choice of solvent is critical for successful recrystallization. mt.com

Table 4: Solvent Selection Criteria for Recrystallization of this compound

| Solvent Property | Desired Characteristic | Rationale |

|---|---|---|

| Solubility | High solubility at high temperature, low at room temperature. | Maximizes yield upon cooling. youtube.com |

| Boiling Point | Lower than the melting point of the solute. | Prevents the compound from "oiling out" instead of crystallizing. |

| Reactivity | Must be inert; should not react with the compound. | Preserves the chemical integrity of this compound. |

| Impurity Solubility | Impurities should be either very soluble or insoluble. | Facilitates separation of impurities from the desired product. youtube.com |

| Volatility | Moderately volatile. | Allows for easy removal from the purified crystals during drying. |

Column Chromatography for Impurity Separation

Column chromatography is a versatile purification technique used to separate components of a mixture based on their differential adsorption to a stationary phase. shodexhplc.com For the purification of this compound, normal-phase or reversed-phase chromatography can be employed.

In normal-phase chromatography, a polar stationary phase (like silica (B1680970) gel) is used with a non-polar mobile phase (eluent). Polar compounds, such as this compound, will adhere more strongly to the stationary phase and move down the column more slowly than non-polar impurities. By gradually increasing the polarity of the mobile phase, the adsorbed compounds can be selectively eluted and collected in separate fractions.

This technique is highly effective for separating impurities with different polarities from the main product. biotage.com The selection of the stationary and mobile phases is crucial for achieving optimal separation.

Table 5: Example of a Column Chromatography Setup for Purifying a Polar Compound

| Component | Description | Example for this compound |

|---|---|---|

| Stationary Phase | A solid adsorbent packed into a column. | Silica Gel (polar) |

| Mobile Phase (Eluent) | A solvent or solvent mixture that flows through the stationary phase. | A gradient of Hexane and Ethyl Acetate (non-polar to polar) |

| Sample Application | The mixture is dissolved in a minimal amount of solvent and loaded onto the top of the column. | Concentrated solution in the initial eluent mixture. |

| Elution | The mobile phase is passed through the column, carrying the sample components at different rates. | Less polar impurities elute first, followed by the more polar this compound as eluent polarity increases. |

| Fraction Collection | The eluent is collected in small volumes (fractions) as it exits the column. | Fractions are analyzed (e.g., by TLC) to identify those containing the pure product. |

Biological and Pharmacological Research Applications

Enzyme Interaction Studies

The compound has been investigated for its potential to modulate the activity of several key enzyme families.

Cyclooxygenase-2 (COX-2) Inhibition and Anti-inflammatory Effects

Cyclooxygenase-2 (COX-2) is an enzyme that becomes upregulated during inflammation and plays a critical role in the development of various inflammatory diseases and some cancers. semanticscholar.orgresearchgate.net The inhibition of COX-2 is a key target for anti-inflammatory drugs, as it can reduce the production of prostaglandins, which are mediators of inflammation. semanticscholar.orgnih.gov While extensive research has been conducted on various compounds as selective COX-2 inhibitors, specific studies detailing the direct inhibitory effects of 4-aminobenzene-1,2-diol on COX-2 and its resulting anti-inflammatory properties were not prominently available in the search results.

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes responsible for the degradation of extracellular matrix components. nih.gov Their activity is associated with tissue remodeling, and their overactivity is implicated in pathological conditions, including cancer metastasis. nih.govnih.govmdpi.com

Research has identified this compound (referred to in one study as 3-Aminobenzene-1,2-diol, compound C8) as an inhibitor of several matrix metalloproteinases. medchemexpress.com The compound demonstrated inhibitory activity against MMP-2, MMP-8, MMP-9, and MMP-14, with specific half-maximal inhibitory concentrations (IC₅₀) determined for each. medchemexpress.com

The IC₅₀ values, which represent the concentration of the inhibitor required to reduce enzyme activity by half, are detailed in the table below.

| Enzyme Target | IC₅₀ (µM) |

| MMP-2 | 20 medchemexpress.com |

| MMP-8 | 26 medchemexpress.com |

| MMP-9 | 16 medchemexpress.com |

| MMP-14 | 16.3 medchemexpress.com |

Gamma-glutamyl Transpeptidase (GGTP) Interaction and Toxic Pathways

Gamma-glutamyl transpeptidase (GGT or GGTP) is an enzyme involved in the metabolism of glutathione, a key cellular antioxidant. nih.govfrontiersin.org It plays a role in transferring the γ-glutamyl moiety from donors like glutathione to acceptors such as amino acids or water. nih.govfrontiersin.orgnih.gov While the function and inhibition of GGTP are areas of active research, specific studies detailing the interaction of this compound with this enzyme or its involvement in related toxic pathways were not identified in the search results.

Arginase Inhibition

Arginase is an enzyme that metabolizes L-arginine, a substrate it shares with nitric oxide synthase (iNOS). gd3services.com By competing for L-arginine, arginase can modulate the production of nitric oxide (NO), a critical signaling molecule. gd3services.com Increased arginase activity is associated with various diseases, making it a target for inhibitor development. gd3services.comnih.gov However, research specifically documenting the inhibition of arginase by this compound was not found in the provided search results.

Cell Biology and Anti-proliferative Research

The effects of this compound on cellular processes, particularly those related to cancer cell growth, have been a subject of investigation.

Inhibition of Cancer Cell Line Growth

The development of novel agents that can inhibit the proliferation of cancer cells is a central goal of oncological research. nih.govnih.gov Studies screen various chemical compounds for their ability to suppress tumor growth and induce cell cycle arrest or apoptosis in different cancer cell lines. researchgate.netmdpi.com While the search results contain information on the anti-proliferative activities of various chemical derivatives, specific data on the direct inhibitory effects of this compound on the growth of cancer cell lines were not detailed.

Selectivity Towards Cancer Cells vs. Normal Cells

The ideal characteristic of an anticancer agent is its ability to selectively target and eliminate cancer cells while causing minimal harm to healthy, normal cells. This selectivity is a critical factor in developing effective and safe cancer therapies. Research has shown that certain novel analogs of resveratrol, such as 4-(E)-{(4-hydroxyphenylimino)-methylbenzene, 1,2-diol} and 4-(E)-{(p-tolylimino)-methylbenzene-1,2-diol}, have demonstrated the ability to selectively inhibit the growth of breast cancer cells nih.gov. The apparent tumor specificity of some anticancer compounds can be attributed to factors like preferential, cell cycle-dependent drug uptake into the more rapidly dividing tumor cells nih.gov. However, specific studies quantifying the selectivity of this compound against cancerous versus non-cancerous cell lines are not available in the current body of scientific literature.

Mechanisms of Anti-proliferative Action

The means by which a compound inhibits the proliferation of cancer cells are diverse and complex. Common mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest at specific phases, and the disruption of critical cellular pathways necessary for cancer growth. For instance, studies on resveratrol analogs have shown that their anti-proliferative effects can be mediated through a synergistic increase in apoptosis and autophagy-related genes in estrogen receptor (ER)-negative breast cancer cells nih.gov. In ER-positive cells, these compounds were found to inhibit the expression of ERα and the oncogene c-Myc nih.gov. Other potential mechanisms for anti-proliferative action include the stabilization of tumor suppressor proteins like PDCD4, which in turn inhibits protein synthesis required for tumor cell transformation and invasion nih.gov. While these represent potential pathways for related compounds, the specific molecular mechanisms underlying any anti-proliferative action of this compound have not been elucidated in published research.

Antimicrobial Activity Studies

Detailed investigations into the antimicrobial properties of this compound are not prominently featured in available scientific research. While a structurally similar compound, 4-allylbenzene-1,2-diol, has been studied for its antibacterial effects, this data cannot be attributed to this compound due to the strict specificity of chemical structure and function.

There is no specific data available from scientific studies detailing the antibacterial efficacy of this compound against the plant pathogens Xanthomonas oryzae or Pectobacterium carotovorum. Research on other compounds has confirmed antibacterial activity against these strains, but these findings are not applicable to this compound researchgate.netnih.govmdpi.comresearchgate.netmdpi.comijcmas.comresearchgate.net.

Biofilm formation is a critical virulence factor for many bacteria, providing protection from antimicrobial agents and the host immune system. Inhibition of biofilms can be achieved through various mechanisms, including the blockage of quorum sensing (the communication system between bacteria) or the enzymatic degradation of the extracellular polymeric substance (EPS) matrix that holds the biofilm together nih.gov. Although these are established anti-biofilm strategies, no studies have been published that investigate or identify a mechanism by which this compound may inhibit biofilm formation.

A common mechanism of action for antimicrobial compounds is the disruption of the bacterial cell membrane. This leads to increased permeability, leakage of essential cellular contents, and ultimately, cell death researchgate.netnih.gov. This process can be visualized through techniques like scanning electron microscopy, which may show morphological changes such as blebs, wrinkles, or complete lysis of the bacterial cells nih.gov. Currently, there is no research demonstrating that this compound acts by disrupting the cell membrane integrity of bacteria.

Bacterial motility, often facilitated by flagella, is crucial for processes like host colonization and the initial stages of infection biorxiv.org. Therefore, inhibiting motility is a potential target for new anti-virulence agents biorxiv.org. Such inhibitors are thought to exert less selective pressure for resistance compared to traditional antibiotics biorxiv.org. However, there are no available studies that have assessed the effect of this compound on the motility of any bacterial species.

Antioxidant Activity and Free Radical Scavenging

The chemical structure of this compound, featuring a dihydroxyl-substituted benzene (B151609) ring (a catechol moiety), suggests inherent antioxidant and free radical-scavenging properties. Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) are byproducts of cellular metabolism that can cause oxidative damage to biomolecules, leading to various diseases. nih.gov Antioxidants mitigate this damage by neutralizing these reactive species. nih.gov

The antioxidant potential of catechol derivatives has been a subject of significant research. For instance, 4-nerolidylcatechol, a natural secondary metabolite, has demonstrated a potent antioxidant profile. nih.gov Studies on its synthetic analogue, compound 5 (4-(3,7-dimethylocta-2,6-dien-1-yl)benzene-1,2-diol), showed antioxidant activity comparable to the lead compound in 1,1-diphenyl-2-picrylhydrazyl (DPPH) and β-carotene scavenging systems. nih.gov Furthermore, research on isoflavone metabolites has shown that the introduction of hydroxyl groups, creating catechol structures like 8-hydroxydaidzein, significantly enhances the scavenging of hydroxyl and superoxide anion radicals compared to their parent compounds.

The presence of the vicinal diol group in this compound allows it to donate hydrogen atoms to free radicals, thereby stabilizing them. This mechanism is characteristic of phenolic antioxidants. The addition of an amino group to the catechol ring may further modulate this activity. Research on other amino-substituted phenolic compounds, such as 4-aminopyrazol-5-ols, has demonstrated pronounced antioxidant effects, often comparable to the standard antioxidant Trolox in various assays (ABTS, FRAP, and ORAC). mdpi.comnih.gov

Table 1: Antioxidant Activity of Compounds Structurally Related to this compound

| Compound/Class | Assay | Finding | Reference |

|---|---|---|---|

| 4-Nerolidylcatechol Analogues | DPPH & β-carotene systems | Analogue 5 showed antioxidant activity similar to the lead natural compound. | nih.gov |

| 4-Aminopyrazol-5-ols | ABTS, FRAP, ORAC | Demonstrated a pronounced antioxidant effect, comparable to Trolox. | mdpi.comnih.gov |

Potential Therapeutic Roles and Preclinical Investigations

The ability of this compound to potentially modulate oxidative stress pathways forms the basis for its investigation in several therapeutic areas. Preclinical studies on analogous compounds suggest its promise in the development of new drugs for inflammatory diseases, cancer, and tuberculosis.

Anti-inflammatory Drug Development

Inflammation is a protective biological response, but chronic inflammation contributes to the pathogenesis of numerous diseases. nih.gov A key mechanism in inflammation involves the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor (TNF)-alpha by activated immune cells such as microglia. nih.gov

Research has shown that catechol compounds can exert significant anti-inflammatory effects. In one study, catechol and its derivatives, including 4-methylcatechol, were found to significantly decrease the production of NO and TNF-alpha in lipopolysaccharide (LPS)-stimulated microglia cells. nih.gov These compounds inhibited the expression of inducible nitric oxide synthase (iNOS) and TNF-alpha at both the mRNA and protein levels. nih.gov The mechanism of action involved the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov Given that this compound is a catechol derivative, it is plausible that it could exhibit similar anti-inflammatory properties by targeting key inflammatory pathways. The development of novel anti-inflammatory drugs often focuses on finding new scaffolds that can modulate these pathways with fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Anti-cancer Agent Development

The search for novel chemical entities with anti-cancer potential is a cornerstone of modern drug discovery. mdpi.com Many natural and synthetic compounds with phenolic and amine structures have been investigated for their ability to inhibit cancer cell growth and induce apoptosis (programmed cell death). nih.gov

While direct studies on this compound are not available, research on related structures provides insights into its potential. For example, a series of 4-aminopyrazolo[3,4-d]pyrimidine-based compounds were synthesized and evaluated as dual inhibitors of Insulin-like Growth Factor 1 Receptor (IGF1R) and Src kinase, both of which are implicated in tumor growth and survival. nih.gov A lead compound from this series, LL28, markedly suppressed the activation of these kinases and inhibited the viability of several non-small cell lung cancer (NSCLC) cell lines by inducing apoptosis. nih.gov In another study, novel α-methylene-γ-lactams containing a pyrazolidin-3-one core structure inhibited cell proliferation and induced DNA damage and apoptosis in breast cancer cells. nih.gov These examples highlight the potential of developing small molecules containing amino-aryl scaffolds as effective anti-cancer agents. The antioxidant properties of a catechol moiety, as seen in this compound, could also contribute to anti-cancer effects by mitigating the oxidative stress that often drives cancer progression.

Table 2: In Vitro Anti-cancer Activity of Related Compound Classes

| Compound/Class | Cancer Cell Line | Mechanism/Target | Finding | Reference |

|---|---|---|---|---|

| 4-Aminopyrazolo[3,4-d]pyrimidines (e.g., LL28) | NSCLC cell lines (e.g., H1299) | IGF1R/Src dual inhibitor | Significantly inhibited cell viability and induced apoptosis. | nih.gov |

Anti-tubercular Agent Development

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, exacerbated by the rise of multidrug-resistant (MDR) strains. nih.gov This has created an urgent need for new anti-tubercular agents with novel mechanisms of action. nih.gov

The development of new anti-TB drugs often involves screening diverse chemical libraries for activity against the bacterium. nih.gov Compounds containing amino groups and aromatic rings are features of many antibacterial agents. For instance, a study exploring 4-aminopiperidine derivatives for anti-tubercular activity identified one compound with a minimum inhibitory concentration (MIC) of 10 μM against M. tuberculosis. nih.gov In a different study, the compound 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol emerged as a promising anti-TB agent, showing activity against both the standard H37Rv strain and MDR strains of M. tuberculosis at concentrations of 5.5 µg/mL and 11 µg/mL, respectively. nih.gov

These findings suggest that the 4-amino structural motif can be a valuable component in the design of new anti-tubercular drugs. The potential for this compound to serve as a scaffold or lead compound in this area warrants further investigation.

Table 3: Anti-tubercular Activity of Compounds with a 4-Amino Motif

| Compound | Strain(s) | MIC | Reference |

|---|---|---|---|

| 4-aminopiperidine derivative (1 ) | M. tuberculosis | 10 μM | nih.gov |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | M. tuberculosis H37Rv | 5.5 µg/mL | nih.gov |

Structure Activity Relationship Sar and Molecular Modeling

Elucidation of Key Functional Groups and Reactivity Differences

The chemical behavior and biological activity of 4-aminobenzene-1,2-diol are dictated by the interplay of its three key functional groups: a primary amino group (-NH₂) and two hydroxyl (-OH) groups positioned ortho to each other on a benzene (B151609) ring. pressbooks.pubreachemchemicals.comlibretexts.org

Functional groups are the primary centers of reactivity in a molecule, governing its physical properties, chemical reactions, and interactions with biological systems. pressbooks.publibretexts.org In this compound, both the amino and hydroxyl groups are strongly activating, electron-donating groups. This electronic character makes the aromatic ring susceptible to electrophilic substitution and oxidation reactions.

The two adjacent hydroxyl groups (the catechol moiety) are capable of hydrogen bonding, which influences the molecule's solubility and its ability to bind to the active sites of enzymes. pressbooks.pub This catechol structure is also known to be an effective metal chelator. The amino group is basic and can be readily protonated, a property that is crucial for forming ionic interactions with biological targets. libretexts.org

The combined presence of these groups is responsible for the compound's observed biological activities. For instance, various aminophenol and catechol derivatives have demonstrated inhibitory activity against enzymes like matrix metalloproteinases (MMPs). medchemexpress.comresearchgate.net The specific arrangement of hydrogen bond donors and acceptors provided by the amino and hydroxyl groups allows the molecule to fit into and interact with the active sites of these enzymes, leading to their inhibition.

Modifying the core structure of this compound by adding or altering substituents can dramatically influence its biological efficacy. SAR studies on related compounds, such as 4-aminoquinolines, have shown that the electronic properties (electron-donating vs. electron-withdrawing) and lipophilicity of substituents can significantly alter activity. nih.govyoutube.com

A pertinent example is the derivative 4-allylbenzene-1,2-diol. The introduction of an allyl group (-CH₂-CH=CH₂) onto the benzene ring confers potent and broad-spectrum antibacterial activity. nih.govnih.gov This substituted compound has been shown to be effective against several plant pathogenic bacteria, with minimum inhibitory concentrations (MICs) in some cases superior to conventional antibiotics like kasugamycin. nih.govnih.gov The allyl group likely enhances the compound's interaction with bacterial targets or alters its membrane permeability. nih.gov Another study on alkyloxy benzene-1,2-diols found that ethers with carbon tails of 4 to 9 carbons showed bactericidal effects against Bacillus subtilis by permeabilizing the bacterial membrane. rug.nl

These findings underscore the principle that strategic modification of the this compound scaffold is a viable approach to enhance potency and modulate biological activity.

Table 1: Effect of Substitution on the Biological Activity of Benzene-1,2-diol Derivatives

| Compound | Substituent at C4 | Observed Biological Activity | Reference |

|---|---|---|---|

| This compound | -NH₂ | Matrix Metalloproteinase (MMP) inhibition | medchemexpress.com |

| 4-allylbenzene-1,2-diol | -CH₂CH=CH₂ | Broad-spectrum antibacterial activity (MIC: 333.75–1335 µmol/L) | nih.gov |

| 4-(heptyloxy)benzene-1,2-diol | -O(CH₂)₆CH₃ | Bactericidal against B. subtilis; membrane permeabilization | rug.nl |

Quantum Chemistry Modeling in SAR Elucidation

Quantum chemistry (QC) offers a powerful computational tool for refining SAR studies. nih.govnih.gov By moving beyond classical mechanics, QC methods provide a more detailed and mechanistically accurate description of the electronic properties of a molecule and its interactions. nih.gov In the context of Quantitative Structure-Activity Relationship (QSAR) modeling, QC calculations can determine various molecular descriptors that are critical for biological activity. nih.govnih.govwisdomlib.org

These descriptors include:

Electron affinity and ionization potential : These relate to the molecule's ability to participate in charge-transfer interactions.

Molecular orbital energies (e.g., HOMO and LUMO) : The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are fundamental to chemical reactivity. wisdomlib.org

Partial atomic charges : These help to map the electrostatic potential of the molecule, identifying regions likely to engage in electrostatic or hydrogen-bonding interactions.

For phenol (B47542) derivatives, QSAR models built with QC descriptors have shown high predictive power for biological activity. nih.govwisdomlib.org These models can effectively describe how substituent-induced changes in the electronic features of the molecule, such as the phenolic hydroxyl groups, impact its interactions with a biological target. nih.gov This approach allows for a more rational design of new derivatives with potentially improved efficacy.

Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.netdergipark.org.tr It is widely used to understand how ligands like this compound might interact with the binding site of a protein target at an atomic level.

GABA Receptors : The γ-aminobutyric acid type A (GABA-A) receptor is a crucial inhibitory neurotransmitter receptor in the central nervous system and a common target for therapeutic agents. nih.govresearchgate.netnih.gov Docking studies on GABA-A receptors typically focus on allosteric binding sites, such as the benzodiazepine (B76468) site located at the interface of the α and γ subunits. nih.gov These studies help identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. For example, studies with various ligands have identified residues such as Gln64, Tyr62, and Phe200 in the α1 subunit as being important for binding. nih.gov Docking derivatives of this compound into this site could predict their potential to modulate GABA-A receptor activity.

Methoxymycolic Acid Synthase-2 : Mycolic acids are essential components of the cell wall of Mycobacterium tuberculosis, and the enzymes in their biosynthetic pathway are validated targets for antitubercular drugs. researchgate.netunram.ac.idunram.ac.idmdpi.com Molecular docking has been used to study how inhibitors bind to mycolic acid synthases. researchgate.netunram.ac.id Such studies on a mycolic acid synthase (PDB: 1TPY) revealed that inhibitors interact with key residues through various forces, including hydrogen bonding with Histidine and Phenylalanine, and pi-stacking or hydrophobic interactions with Leucine and Valine. researchgate.netunram.ac.id These insights can guide the design of this compound derivatives as potential novel antituberculosis agents.

Table 2: Examples of Key Interacting Residues in Target Binding Sites Identified via Molecular Docking

| Target Protein | Potential Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| GABA-A Receptor (α1 subunit) | Gln64, Tyr62, Phe200, Ala201 | Hydrogen Bond, Pi-Alkyl | nih.gov |

| Mycolic Acid Synthase | His8, Phe142, Leu95, Val12 | Hydrogen Bond, Pi-Sigma, Pi-Alkyl | researchgate.netunram.ac.id |

Pharmacophore Modeling for Receptor Binding

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. dovepress.comtaylorandfrancis.com Pharmacophore modeling identifies the spatial arrangement of these essential features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. taylorandfrancis.com

Pharmacophore models can be generated through two primary approaches:

Ligand-based modeling : This method aligns a set of active molecules to identify common chemical features that are responsible for their biological activity. taylorandfrancis.com

Structure-based modeling : This approach uses the 3D structure of the ligand-receptor complex to directly map the key interaction points in the binding site. taylorandfrancis.com

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large compound libraries in a process known as virtual screening. dovepress.com This helps to prioritize molecules for biological testing, identifying novel scaffolds that match the required interaction features but may be structurally distinct from known active compounds. dovepress.com For a molecule like this compound, a pharmacophore model would likely include features representing the hydrogen-bonding capacity of its amino and hydroxyl groups and the hydrophobic nature of the aromatic ring, providing a template for the discovery of new molecules with similar biological activity.

Environmental Aspects and Degradation Pathways

Formation as a By-product of Acetaminophen (B1664979) (ACT) Degradation

4-aminobenzene-1,2-diol has been identified as a harmful degradation by-product of acetaminophen (ACT), one of the most consumed analgesic and antipyretic drugs worldwide. rsc.orgresearchgate.net The incomplete removal of ACT in conventional wastewater treatment plants leads to its presence in aquatic environments, where it can be transformed into various intermediates through different processes.

Advanced Oxidation Processes (AOPs) are tertiary wastewater treatment methods designed to degrade persistent organic pollutants like acetaminophen. rsc.org These processes rely on the generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH), to oxidize complex organic molecules. researchgate.net Various AOPs, including ozonation, Fenton oxidation (using iron salts and hydrogen peroxide), and UV/H₂O₂ systems, are effective at degrading ACT. researchgate.netresearchgate.netnih.gov However, this degradation can lead to the formation of numerous by-products, including this compound. rsc.org The formation of this compound is a result of the hydroxylation of the aromatic ring of ACT or its primary intermediates. canterbury.ac.nz

| AOP Method | Description | Key Reactant(s) | Reference |

|---|---|---|---|

| Ozonation | Involves the use of ozone (O₃) to oxidize pollutants. | O₃, •OH | researchgate.net |

| Fenton Oxidation | Uses ferrous ions (Fe²⁺) to catalyze the decomposition of hydrogen peroxide (H₂O₂), producing hydroxyl radicals. | Fe²⁺, H₂O₂ | researchgate.netnih.gov |

| Photo-Fenton | Enhances the Fenton reaction with UV light, which promotes the regeneration of Fe²⁺. | Fe²⁺, H₂O₂, UV light | researchgate.net |

| UV/H₂O₂ | Utilizes ultraviolet light to cleave hydrogen peroxide into hydroxyl radicals. | H₂O₂, UV light | researchgate.net |

Commonly identified aromatic intermediates from acetaminophen degradation are listed below.

| Intermediate Compound | Formation Pathway | Reference |

|---|---|---|

| Hydroquinone (B1673460) | Attack of •OH on the acetyl-amino group, leading to its cleavage. | rsc.orgnih.gov |

| 1,4-Benzoquinone | Oxidation of hydroquinone. | rsc.org |

| 4-Aminophenol | Hydrolysis of the amide bond in acetaminophen. | rsc.org |

| Benzene-1,2,4-triol | Further hydroxylation of hydroquinone or other dihydroxy-benzene intermediates. | canterbury.ac.nz |

Fate and Transformation in Wastewater Treatment Processes

Beyond its origin from pharmaceuticals, this compound can also be formed during the breakdown of other industrial chemicals, such as azo dyes, within biological wastewater treatment systems. The specific redox conditions within the treatment process play a critical role in its formation and subsequent degradation.

Azo dyes are the largest class of synthetic dyes used in the textile industry and are characterized by one or more azo bonds (–N=N–). researchgate.net During wastewater treatment, these dyes undergo a critical initial degradation step involving the reductive cleavage of the azo bond. This process, often carried out by microbial azoreductase enzymes, breaks the dye molecule into smaller aromatic amines. frontiersin.orgnih.gov

Specifically, studies on the degradation of the common diazo dye Reactive Black 5 (RB5) have shown that the resulting aromatic amine intermediates can be further transformed into this compound. researchgate.net The degradation pathway involves the initial formation of compounds like 4-aminobenzenesulfonic acid, which is subsequently oxidized to form this compound before the aromatic ring is cleaved. researchgate.net

The formation and degradation of this compound from azo dyes are highly dependent on the sequential conditions within a wastewater treatment plant. Biological treatment systems often employ a combination of anoxic (absence of free oxygen, but presence of bound oxygen like nitrate) and aerobic (presence of free oxygen) stages for effective nutrient and pollutant removal.

Anoxic Conditions : The initial breakdown of the azo dye molecule occurs here. The azo bond is cleaved, leading to the decolorization of the wastewater and the formation of various aromatic amines. researchgate.net

Aerobic Conditions : The aromatic amines produced in the anoxic stage are then passed to an aerobic environment. Here, aerobic microorganisms oxidize these intermediates. It is in this stage that an intermediate like 4-aminobenzenesulfonic acid (from RB5 degradation) is converted to this compound, which is then further degraded, ultimately leading to ring cleavage and mineralization. researchgate.net

This sequential anoxic-aerobic process is essential for the complete breakdown of azo dyes and their potentially harmful aromatic amine by-products. researchgate.net

Computational Predictions of Degradation Pathways

Computational chemistry provides powerful tools for predicting the degradation pathways of pollutants like acetaminophen and for understanding the formation of by-products such as this compound. Techniques like Density Functional Theory (DFT) are used to calculate the reactivity of different sites on a molecule. rsc.orgresearchgate.net

By using models such as the Fukui function, researchers can predict the most likely positions on the acetaminophen molecule to be attacked by radicals. rsc.org These computational predictions have shown good agreement with experimentally identified degradation products, confirming that hydroxylation of the aromatic ring is a dominant pathway. rsc.orgresearchgate.net Such models are invaluable for anticipating the formation of potentially toxic by-products and for designing more effective AOPs that can enhance the complete mineralization of the parent compound and its intermediates. researchgate.net

Future Research Directions and Translational Potential of 4 Aminobenzene 1,2 Diol

The exploration of 4-aminobenzene-1,2-diol and its related structures is poised at a critical juncture, with significant potential for advancement in both therapeutic and environmental sciences. Future research is steering towards the synthesis of more potent and selective derivatives, comprehensive in vivo evaluation, and eventual clinical application. Concurrently, a growing focus on environmental sustainability necessitates the development of effective remediation strategies for manufacturing by-products and the use of advanced computational tools to predict both biological activity and environmental fate.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties and synthesis methods for 4-aminobenzene-1,2-diol?

- Answer: this compound (CAS: 4956-56-3) is a white crystalline solid with a molecular weight of 125.13 g/mol. It is water- and alcohol-soluble, making it suitable for aqueous-phase experiments. Synthesis typically involves reacting catechol derivatives with amine precursors under controlled pH and temperature conditions. For example, amination of 1,2-dihydroxybenzene (catechol) via nucleophilic substitution or catalytic methods can yield the target compound. Experimental protocols should prioritize inert atmospheres to prevent oxidation of the diol and amine groups .

Q. How can researchers characterize this compound using spectroscopic techniques?